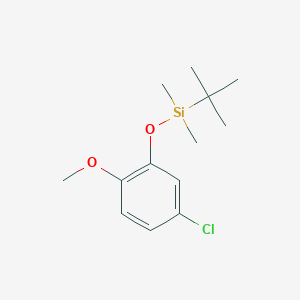

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane is an organosilicon compound with the molecular formula C13H21ClOSi. It is characterized by the presence of a tert-butyl group, a chloro-substituted methoxyphenoxy group, and a dimethylsilane moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane typically involves the reaction of 5-chloro-2-methoxyphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

5-chloro-2-methoxyphenol+tert-butyl(dimethyl)silyl chloridetriethylaminethis compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Hydrolysis: The silyl ether bond can be cleaved under acidic or basic conditions to yield 5-chloro-2-methoxyphenol and tert-butyl(dimethyl)silanol.

Common Reagents and Conditions

Nucleophiles: Amines, alkoxides

Oxidizing Agents: Potassium permanganate, chromium trioxide

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products

Substitution: 5-chloro-2-methoxyphenylamine, 5-chloro-2-methoxyphenol derivatives

Oxidation: 5-chloro-2-methoxybenzoic acid, 5-chloro-2-methoxybenzaldehyde

Hydrolysis: 5-chloro-2-methoxyphenol, tert-butyl(dimethyl)silanol

Aplicaciones Científicas De Investigación

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane has several applications in scientific research:

Organic Synthesis: Used as a protecting group for phenols and alcohols, facilitating selective reactions.

Material Science: Employed in the synthesis of organosilicon polymers and materials with unique properties.

Pharmaceuticals: Utilized in the development of drug intermediates and active pharmaceutical ingredients.

Biochemistry: Acts as a reagent in the modification of biomolecules for analytical studies.

Mecanismo De Acción

The mechanism of action of tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane primarily involves its role as a protecting group. The silyl ether bond is stable under neutral and basic conditions but can be selectively cleaved under acidic conditions. This allows for the temporary protection of hydroxyl groups during multi-step synthetic processes. The molecular targets and pathways involved are typically related to the specific reactions in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl(dimethyl)silyl chloride

- Tert-butyl(dimethyl)silanol

- 5-chloro-2-methoxyphenol

Uniqueness

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane is unique due to its combination of a chloro-substituted methoxyphenoxy group and a silyl ether moiety. This dual functionality allows it to serve as both a protecting group and a reactive intermediate in various synthetic applications.

Actividad Biológica

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

This structure features a tert-butyl group, a chloro-substituted phenoxy moiety, and dimethylsilyl functionalities, which may influence its biological interactions.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiparasitic effects. For instance, derivatives containing thiochroman-4-one scaffolds have shown promising antileishmanial activity with effective concentrations (EC50) below 10 µM against Leishmania species . Although specific data on this compound is limited, the presence of chloro and methoxy groups suggests potential for similar biological activity.

Cytotoxicity

The cytotoxic properties of silane compounds have been explored in various research contexts. For example, studies have demonstrated that certain silane derivatives can inhibit cancer cell proliferation effectively . The cytotoxicity profile of this compound remains to be fully elucidated but may follow trends observed in related compounds.

The biological mechanisms through which silanes exert their effects are often linked to their ability to interact with cellular components. For example:

- Inhibition of Enzymatic Activity : Some silanes have been reported to inhibit cysteine proteases, which play crucial roles in various parasitic infections .

- Cell Membrane Interaction : The lipophilic nature of silanes allows them to integrate into cell membranes, potentially disrupting membrane integrity and function.

Study 1: Antileishmanial Activity

A study investigating the structure-activity relationship (SAR) of thiochroman derivatives found that modifications at specific positions significantly impacted their efficacy against Leishmania spp. Compounds with electron-withdrawing groups showed enhanced activity, suggesting that similar modifications in this compound could yield potent antiparasitic agents .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation assessed the cytotoxic effects of various silane derivatives on human cancer cell lines. The findings indicated that certain structural features, such as the presence of halogens or methoxy groups, correlated with increased cytotoxicity . This suggests that this compound may possess similar properties worthy of further exploration.

Data Table: Biological Activity Comparison

Propiedades

IUPAC Name |

tert-butyl-(5-chloro-2-methoxyphenoxy)-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUQTNFXMMRQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.